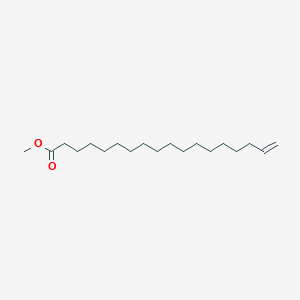

Methyl Octadec-17-enoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

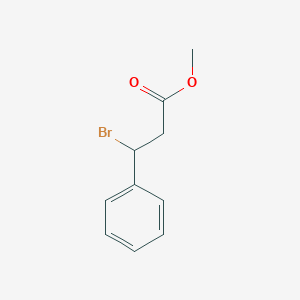

Methyl Octadec-17-enoate, also known as methyl oleate, is a fatty acid methyl ester (FAME) that is commonly used in various scientific research applications. It is a colorless, odorless, and non-toxic liquid that is soluble in most organic solvents. Methyl oleate is synthesized from oleic acid, which is a monounsaturated omega-9 fatty acid found in various animal and vegetable fats and oils.

Wirkmechanismus

Methyl oleate acts as a surfactant and emulsifier due to its amphiphilic nature. It can form micelles in aqueous solutions and monolayers on solid surfaces. Methyl oleate can also interact with various biomolecules such as proteins, lipids, and nucleic acids. The mechanism of action of Methyl Octadec-17-enoate oleate depends on the specific application and the target biomolecule.

Biochemische Und Physiologische Effekte

Methyl oleate has various biochemical and physiological effects such as:

1. Anti-inflammatory: Methyl oleate has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.

2. Antioxidant: Methyl oleate has been shown to have antioxidant effects by scavenging free radicals and preventing oxidative damage to cells and tissues.

3. Anticancer: Methyl oleate has been shown to have anticancer effects by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines.

4. Lipid Metabolism: Methyl oleate has been shown to regulate lipid metabolism by activating peroxisome proliferator-activated receptor alpha (PPAR-alpha) and increasing the expression of genes involved in fatty acid oxidation.

Vorteile Und Einschränkungen Für Laborexperimente

Methyl oleate has various advantages and limitations for lab experiments such as:

Advantages:

1. Non-toxic: Methyl oleate is non-toxic and does not pose any health hazards to researchers.

2. Easy to handle: Methyl oleate is a liquid that is easy to handle and store.

3. Low cost: Methyl oleate is relatively low cost compared to other chemicals used in scientific research.

Limitations:

1. Solubility: Methyl oleate has limited solubility in water, which may limit its use in aqueous solutions.

2. Stability: Methyl oleate may undergo oxidation and degradation over time, which may affect its purity and effectiveness.

3. Specificity: Methyl oleate may have limited specificity for certain applications and may require additional modifications or conjugations to improve its specificity.

Zukünftige Richtungen

There are several future directions for the use of Methyl Octadec-17-enoate oleate in scientific research such as:

1. Drug Delivery: Methyl oleate can be further developed as a carrier for delivering drugs to target cells and tissues.

2. Bioremediation: Methyl oleate can be used as a carbon source for the bioremediation of various organic pollutants in the environment.

3. Surface Science: Methyl oleate can be used as a model compound for studying the surface properties of various materials in different environments.

4. Lipid Metabolism: Methyl oleate can be further studied for its role in regulating lipid metabolism and its potential therapeutic applications for metabolic disorders.

Conclusion:

Methyl oleate is a versatile chemical that has various scientific research applications. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Methyl oleate has the potential to be further developed for various scientific research applications and has promising therapeutic applications in various fields.

Synthesemethoden

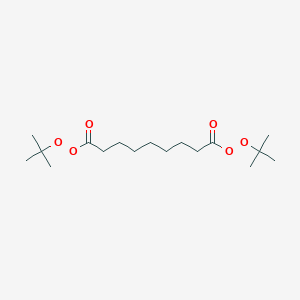

Methyl oleate is synthesized from oleic acid through a process called esterification. In this process, oleic acid is reacted with methanol in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction produces Methyl Octadec-17-enoate oleate and water as by-products. The purity of Methyl Octadec-17-enoate oleate can be improved by distillation or chromatography.

Wissenschaftliche Forschungsanwendungen

Methyl oleate is widely used in various scientific research applications such as:

1. Biosynthesis: Methyl oleate is used as a substrate for the biosynthesis of various lipids such as triacylglycerols, phospholipids, and sphingolipids.

2. Biodegradation: Methyl oleate is used as a carbon source for the biodegradation of various organic compounds by microorganisms.

3. Surface Science: Methyl oleate is used as a model compound for studying the surface properties of various materials such as metals, polymers, and ceramics.

4. Drug Delivery: Methyl oleate is used as a carrier for delivering drugs to target cells and tissues.

5. Food Industry: Methyl oleate is used as a food additive and flavoring agent.

Eigenschaften

CAS-Nummer |

18654-84-7 |

|---|---|

Produktname |

Methyl Octadec-17-enoate |

Molekularformel |

C19H36O2 |

Molekulargewicht |

296.5 g/mol |

IUPAC-Name |

methyl octadec-17-enoate |

InChI |

InChI=1S/C19H36O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h3H,1,4-18H2,2H3 |

InChI-Schlüssel |

KLLNFFKNGWISHH-UHFFFAOYSA-N |

SMILES |

COC(=O)CCCCCCCCCCCCCCCC=C |

Kanonische SMILES |

COC(=O)CCCCCCCCCCCCCCCC=C |

Synonyme |

17-Octadecenoic acid methyl ester |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-ol](/img/structure/B96231.png)

![Ethyl benzo[c]cinnoline-4-carboxylate](/img/structure/B96234.png)